molecular formula C11H18ClNO2 B3417442 N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride CAS No. 1052544-93-0

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

Cat. No.: B3417442
CAS No.: 1052544-93-0
M. Wt: 231.72 g/mol
InChI Key: AYWZXYHHYMIZHP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride: is an organic compound with the molecular formula C11H18ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

  • Oxidation can yield compounds like 3,4-dihydroxybenzylamine.
  • Reduction can produce N-(3,4-dimethoxybenzyl)-N-ethylamine.
  • Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzylamines on various biological systems. It can be used to investigate the interactions with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethylamine moiety.

    3,4-Dimethoxybenzylamine: Similar structure but without the ethyl group.

    N-(3,4-Dimethoxybenzyl)-N-methylamine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is unique due to the presence of both methoxy groups and the ethylamine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWZXYHHYMIZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585817
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-93-0, 40171-95-7
Record name Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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